molecular formula C19H21ClN2O5S B2650714 1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide CAS No. 1448031-57-9

1-(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-carbonyl)piperidine-4-carboxamide

Cat. No. B2650714
CAS RN: 1448031-57-9
M. Wt: 424.9
InChI Key: ZLHNZQRXZNAALZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including a sulfonyl group, a furan ring, a carbonyl group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced via a sulfonation reaction, while the piperidine ring might be formed via a cyclization reaction . The exact synthetic route would depend on the desired final product and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic attack, while the carbonyl group could undergo reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through various experimental techniques .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Disposition and Metabolism : A study on the disposition and metabolism of SB-649868, a structurally related orexin 1 and 2 receptor antagonist, revealed its extensive metabolism and principal routes involving oxidation and rearrangement processes. This indicates the compound's significant metabolic transformation in the body (Renzulli et al., 2011).
  • Effect on Platelet Activation : Another related compound, MD 805, was studied for its effects on platelet activation during hemodialysis, illustrating its potential in anticoagulation therapy without increasing proteins released due to platelet activation (Matsuo et al., 1986).

Odor Detection and Interaction

  • Odor Detection of Mixtures : The detection of mixtures involving carboxylic acids and other odorants, which includes compounds structurally related to the given chemical, showed how carbon-chain length affects interaction and detection, indicating the nuanced behavior of such compounds in sensory applications (Miyazawa et al., 2009).

Medicinal and Therapeutic Studies

  • HIV-1 Protease Inhibition : Metabolites of L-735,524, a potent HIV-1 protease inhibitor, were studied, highlighting the compound's role and its metabolic pathways in potentially treating HIV (Balani et al., 1995).

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. For example, it might bind to a specific protein and modulate its activity .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. For example, if it has medicinal properties, it could be developed into a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c20-16-4-2-1-3-14(16)11-28(25,26)12-15-5-6-17(27-15)19(24)22-9-7-13(8-10-22)18(21)23/h1-6,13H,7-12H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNZQRXZNAALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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